molecular formula C43H39BF2N4O2 B13717813 Bdp 581/591 dbco

Bdp 581/591 dbco

Cat. No.: B13717813
M. Wt: 692.6 g/mol
InChI Key: BZVKNKJKBRSURT-XRCDMQDDSA-N
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Description

BDP 581/591 DBCO: is a borondipyrromethene dye with a conjugated olefinic system. This compound is notable for its use as a fluorophore and as a probe for the detection of reactive oxygen species (ROS). Upon oxidation, its fluorescence shifts to the green part of the spectrum. The DBCO (azodibenzocyclooctyne) moiety allows for conjugation with azides, yielding stable triazole conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: BDP 581/591 DBCO is synthesized through a series of chemical reactions involving borondipyrromethene and cyclooctyne derivatives. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, with stringent quality control measures such as NMR and HPLC-MS analysis to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: BDP 581/591 DBCO undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

BDP 581/591 DBCO has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of BDP 581/591 DBCO involves its interaction with reactive oxygen species and azides:

Comparison with Similar Compounds

BDP 581/591 DBCO is unique due to its dual functionality as a fluorescent probe and a click chemistry reagent. Similar compounds include:

This compound stands out for its high fluorescence quantum yield and versatility in various scientific applications.

Properties

Molecular Formula

C43H39BF2N4O2

Molecular Weight

692.6 g/mol

IUPAC Name

N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide

InChI

InChI=1S/C43H39BF2N4O2/c45-44(46)49-37(19-10-6-15-33-13-3-1-4-14-33)24-26-39(49)31-40-27-25-38(50(40)44)28-29-42(51)47-30-12-2-5-21-43(52)48-32-36-18-8-7-16-34(36)22-23-35-17-9-11-20-41(35)48/h1,3-4,6-11,13-20,24-27,31H,2,5,12,21,28-30,32H2,(H,47,51)/b15-6+,19-10+

InChI Key

BZVKNKJKBRSURT-XRCDMQDDSA-N

Isomeric SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6[N+]1=C(C=C6)/C=C/C=C/C7=CC=CC=C7)(F)F

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6[N+]1=C(C=C6)C=CC=CC7=CC=CC=C7)(F)F

Origin of Product

United States

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